![molecular formula C18H26N2O4 B2435319 N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide CAS No. 2177365-76-1](/img/structure/B2435319.png)
N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide
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Description
N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in many physiological processes. The A1 receptor subtype is particularly important in the regulation of cardiovascular and neurological functions. DPCPX has been extensively studied for its potential therapeutic applications in cardiovascular and neurological diseases.
Scientific Research Applications
- Antipsychotic Agents : Piperazine-containing drugs like aripiprazole and quetiapine are used to treat mental health disorders such as schizophrenia and bipolar disorder .
- Anti-HIV Drugs : Piperazine-based compounds have been investigated for their anti-HIV activity. Researchers explore their potential as protease inhibitors .
- Antiviral Agents : The piperazine scaffold has been modified to develop antiviral drugs. Investigate whether this compound shows any antiviral activity .
Organic Synthesis and Chemical Reactions
The compound’s structure suggests several synthetic pathways and reactions:
- Cyclization with Sulfonium Salts : The cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines. This method has been explored for creating substituted piperazines .
- Ugi Reaction : Investigate whether this compound participates in the Ugi reaction, which allows the synthesis of diverse heterocyclic compounds .
- Photocatalytic Synthesis : Explore the possibility of using light-driven reactions to construct piperazine derivatives .
Environmental and Analytical Chemistry
While less explored, piperazines have applications beyond drug development:
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13-6-5-7-15(14(13)2)20-17(23)16(22)19-12-18(24-11-10-21)8-3-4-9-18/h5-7,21H,3-4,8-12H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYPNOSRIOIVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)OCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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